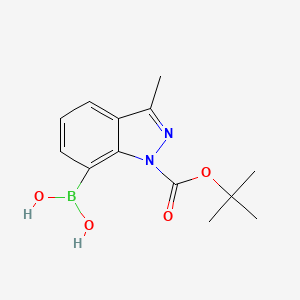
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Protodeboronation: The boronic acid group can undergo protodeboronation, especially under acidic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Deboronated Products: Formed in protodeboronation reactions.
Chemistry:
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
N-Boc-indole-2-boronic acid: Similar structure but with an indole ring instead of an indazole ring.
N-Boc-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indazole ring.
Uniqueness:
Structural Features: The presence of both a tert-butoxycarbonyl group and a boronic acid group on the indazole ring makes it unique compared to other boronic acid derivatives.
Reactivity: Exhibits unique reactivity in cross-coupling reactions due to the electronic effects of the substituents.
Propriétés
Formule moléculaire |
C13H17BN2O4 |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-7-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-9-6-5-7-10(14(18)19)11(9)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
Clé InChI |
SUZYMPMWXIBFBK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C(=NN2C(=O)OC(C)(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
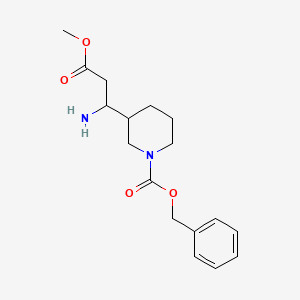
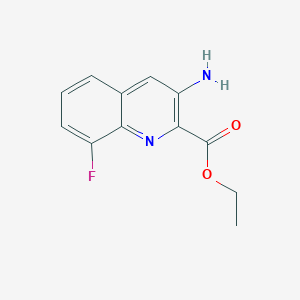


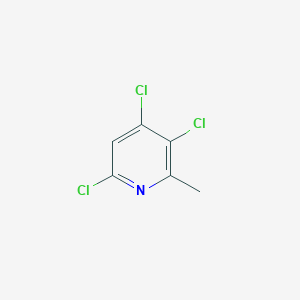

![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
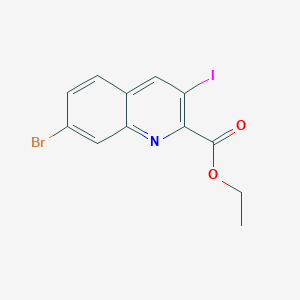

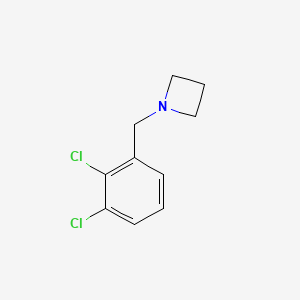
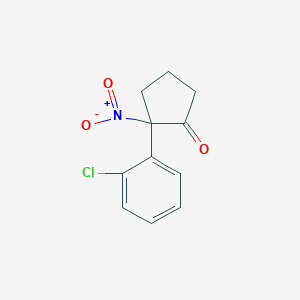
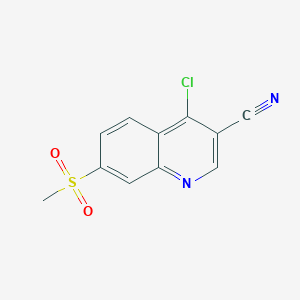
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
